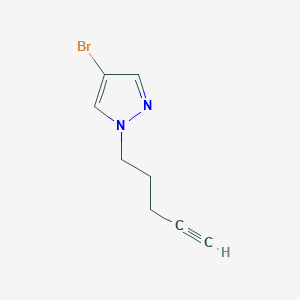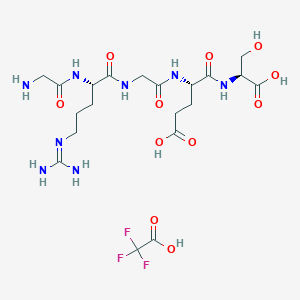
N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride
Vue d'ensemble
Description
“N-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride” is a chemical compound with the CAS number 1909318-58-6 . It has a molecular weight of 308.73 and a molecular formula of C13H16ClF3N2O .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring, a benzyl group, a trifluoromethyl group, and a carboxamide group .Applications De Recherche Scientifique
Radioligand Development
N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride is a compound involved in the synthesis of radioligands for biological evaluation. For instance, a related compound, IUR-1601, was synthesized and used to create a novel P2X7R radioligand, [18F]IUR-1601, for potential applications in imaging and studying biological systems, demonstrating high radiochemical purity and a notable molar activity (Gao et al., 2018).
Androgen Receptor Antagonism
The compound's structure has been utilized in designing androgen receptor (AR) antagonists. For example, 4-(anilino)pyrrole-2-carboxamides, a category of compounds to which this compound structurally relates, have shown promising results as AR antagonists. These compounds have shown potency for growth inhibition of androgen-dependent cells, indicating their potential application in treating conditions like prostate cancer (Wakabayashi et al., 2008).
Enzyme Inhibition
This compound derivatives have been synthesized as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1), an enzyme implicated in transcriptional regulation and other cellular processes. The inhibitory activity of these compounds was found to vary based on the nature of the heteroaryl fragment included in their structure (Allan et al., 2009).
Synthesis of Derivatives for Pharmacological Applications
The structural framework of this compound is conducive to the synthesis of various derivatives with potential pharmacological applications. Studies have explored its utility in creating compounds with antiarrhythmic properties, showcasing the versatility of this chemical scaffold in drug development (Hankovszky et al., 1986).
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been associated with target selectivity .
Mode of Action
The pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a unique way, potentially leading to changes in the target’s function.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities . Therefore, it is plausible that this compound may affect multiple biochemical pathways, leading to downstream effects.
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this one is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyrrolidine moiety in this compound suggest that it may have diverse biological activities .
Propriétés
IUPAC Name |
N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)12(6-7-17-9-12)11(19)18-8-10-4-2-1-3-5-10;/h1-5,17H,6-9H2,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZLRIYRLUFIMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(=O)NCC2=CC=CC=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Diethyl 2,2-[(4-formylphenyl)imino]diacetate](/img/structure/B1449959.png)




![N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide](/img/structure/B1449968.png)

![2-(4-Bromobenzo[d][1,3]dioxole-5-carboxamido)acetic acid](/img/structure/B1449971.png)
![3-Bromo-6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449972.png)
